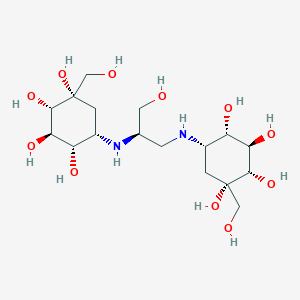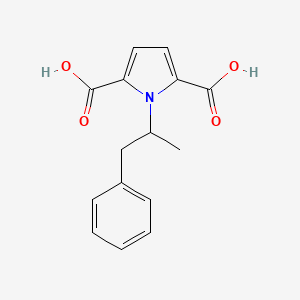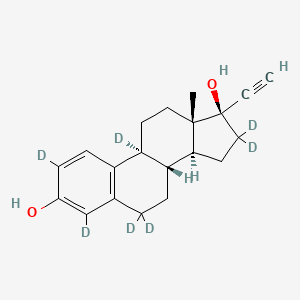
5-Bromo-1-methyl-2-pyridin-3-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-2-pyridin-3-ylbenzimidazole is a brominated benzimidazole derivative with a pyridine ring substitution at the 3-position. This compound is part of the larger class of benzimidazoles, which are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-2-pyridin-3-ylbenzimidazole typically involves the following steps:
Bromination: The starting material, 1-methyl-2-pyridin-3-ylbenzimidazole, undergoes bromination to introduce the bromo group at the 5-position.
Catalysts and Conditions: The reaction is often carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl3) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different substitution pattern.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Derivatives with reduced bromo groups.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-1-methyl-2-pyridin-3-ylbenzimidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-1-methyl-2-pyridin-3-ylbenzimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
5-Bromo-1-methyl-2-pyridin-3-ylbenzimidazole is compared with other similar compounds, such as:
Benzimidazole: The parent compound without substitutions.
2-Methylbenzimidazole: A methylated benzimidazole derivative.
3-Pyridinylbenzimidazole: A benzimidazole derivative with a pyridine ring substitution at a different position.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
Properties
Molecular Formula |
C13H10BrN3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
5-bromo-1-methyl-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C13H10BrN3/c1-17-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3 |
InChI Key |
FBUNPRWSNNTJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B15352538.png)
![N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)morpholine Bromide](/img/structure/B15352539.png)








![[2-methoxy-4-[3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15352595.png)


